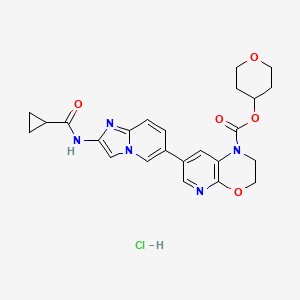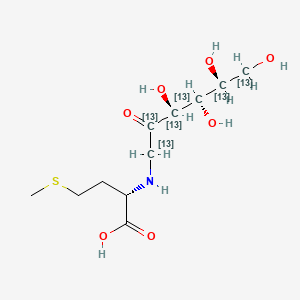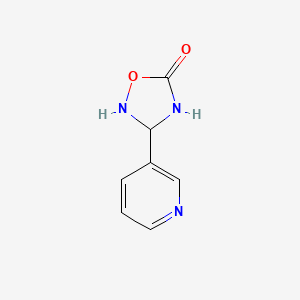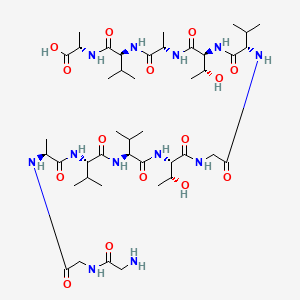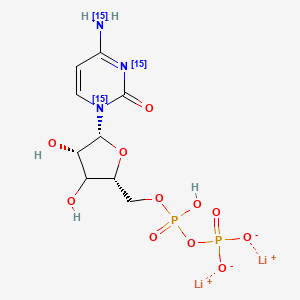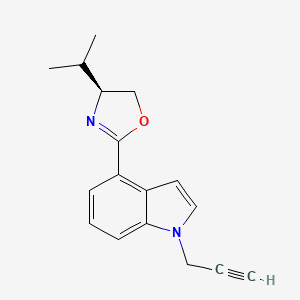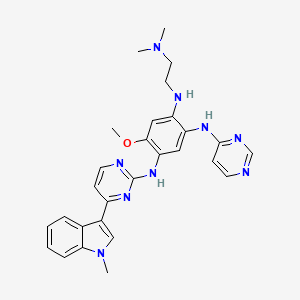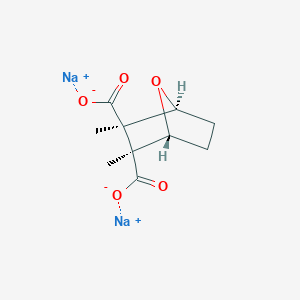
4-ethyl(1,2-13C2)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl(1,2-13C2)octanoic acid is a labeled fatty acid derivative where the carbon atoms at positions 1 and 2 are substituted with the carbon-13 isotope. This compound is a variant of 4-ethyl octanoic acid, which is known for its presence in various natural products and its applications in flavor and fragrance industries .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl(1,2-13C2)octanoic acid typically involves the introduction of the carbon-13 isotope into the octanoic acid backbone. One common method is the use of labeled precursors in the synthesis process. For instance, starting with 1,2-13C2-labeled ethyl acetate, which undergoes a series of reactions including esterification, reduction, and subsequent chain elongation to form the desired labeled fatty acid .
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves the use of specialized reactors and controlled environments to ensure the incorporation of the isotope at specific positions. Microwave-assisted synthesis has been reported as an efficient method for producing such compounds, providing better yields and reduced reaction times .
化学反応の分析
Types of Reactions: 4-Ethyl(1,2-13C2)octanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-ethyl(1,2-13C2)octanone.
Reduction: Formation of 4-ethyl(1,2-13C2)octanol.
Substitution: Formation of 4-bromoethyl(1,2-13C2)octanoic acid.
科学的研究の応用
4-Ethyl(1,2-13C2)octanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Employed in studies involving lipidomics to track the incorporation and distribution of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
作用機序
The mechanism of action of 4-ethyl(1,2-13C2)octanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track its transformation and interaction with molecular targets such as fatty acid synthase and acyl-CoA dehydrogenase. This helps in elucidating the pathways involved in fatty acid metabolism and energy production .
類似化合物との比較
4-Ethyl octanoic acid: The non-labeled counterpart of 4-ethyl(1,2-13C2)octanoic acid.
4-Methyl octanoic acid: A similar compound with a methyl group instead of an ethyl group.
Octanoic acid: The parent compound without any substitutions.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in metabolic and pharmacokinetic research, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
174.25 g/mol |
IUPAC名 |
4-ethyl(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i8+1,10+1 |
InChIキー |
PWKJMPFEQOHBAC-GAWGKFCISA-N |
異性体SMILES |
CCCCC(CC)C[13CH2][13C](=O)O |
正規SMILES |
CCCCC(CC)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

